molecular formula C18H17ClN2OS B15131852 (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one CAS No. 34375-50-3

(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B15131852
CAS No.: 34375-50-3
M. Wt: 344.9 g/mol
InChI Key: WPUUBODUBPZOHJ-UHFFFAOYSA-N
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Description

(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorophenylethylamine with 3-methylbenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the formation of the imine intermediate. The resulting imine is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis protocols to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit antimicrobial, anti-inflammatory, or anticancer activities. Researchers can investigate its potential as a lead compound for drug development.

Medicine

In medicine, the compound’s biological activities can be further explored for therapeutic applications. Its potential as a drug candidate can be evaluated through preclinical and clinical studies.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound’s effects are mediated through the modulation of these targets and the subsequent activation or inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one
  • (2z)-3-[2-(4-Chlorophenyl)ethyl]-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the aromatic rings and the thiazolidinone core. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

34375-50-3

Molecular Formula

C18H17ClN2OS

Molecular Weight

344.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)ethyl]-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17ClN2OS/c1-13-3-2-4-16(11-13)20-18-21(17(22)12-23-18)10-9-14-5-7-15(19)8-6-14/h2-8,11H,9-10,12H2,1H3

InChI Key

WPUUBODUBPZOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=O)CS2)CCC3=CC=C(C=C3)Cl

Origin of Product

United States

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